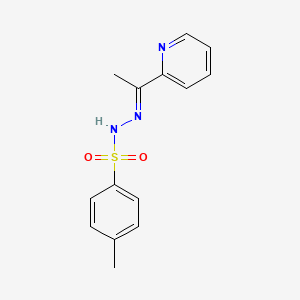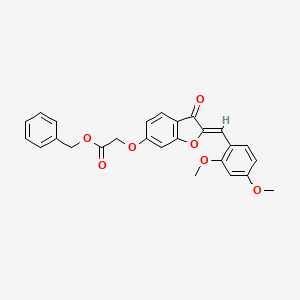
2-Acetylpyridine p-toluensulfonylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylpyridine p-toluensulfonylhydrazone is a chemical compound with the molecular formula C14H15N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a toluenesulfonylhydrazone group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylpyridine p-toluensulfonylhydrazone typically involves the reaction of 2-acetylpyridine with p-toluensulfonylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylpyridine p-toluensulfonylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
2-Acetylpyridine p-toluensulfonylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-Acetylpyridine p-toluensulfonylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Acetylpyridine: A related compound with similar structural features but lacking the toluenesulfonylhydrazone group.
p-Toluensulfonylhydrazone: Another related compound that shares the toluenesulfonylhydrazone group but differs in the rest of the structure.
Uniqueness: 2-Acetylpyridine p-toluensulfonylhydrazone is unique due to its combined structural features, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
4-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKEXQWKKRQNS-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431287.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
![2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)


![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)
![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2431300.png)


![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

